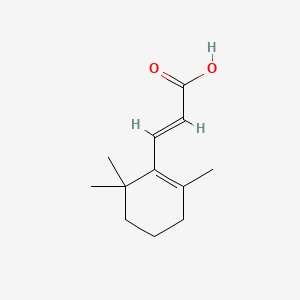

(E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoic acid, also known as geranylacrylic acid, is an organic compound that belongs to the family of terpenoid acids. It is found in various plants and is known to possess a wide range of biological activities. In recent years, geranylacrylic acid has gained significant attention from the scientific community due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

(E)-3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid is a compound of interest in synthetic organic chemistry due to its structural complexity and potential for chemical transformations. Its synthesis involves multistep reactions starting from β-cyclocitral, employing Grignard reactions, Wittig salt formation, and saponification processes to yield the target compound with high purity. The compound has been synthesized with an 87% yield, demonstrating efficient routes to such complex structures (Das & Kabalka, 2008).

Material Science and Molecular Architecture

In material science, derivatives of this compound have been explored for their potential in creating novel molecular architectures. For instance, oligo(triacetylene) derivatives with pendant long alkyl chains have shown that the poly(triacetylene) backbone can behave as a mesogenic unit, leading to materials with mesomorphic properties. This opens up possibilities for the design of new liquid crystalline materials with tailored properties (Nierengarten, 2004).

Pharmaceutical Research

In the realm of pharmaceutical research, aromatic analogues of this compound have been synthesized as potential chemopreventive agents for the treatment of epithelial cancer. Certain derivatives have displayed significant activity in inhibiting tumor promoter-induced mouse epidermal ornithine decarboxylase, indicating their potential therapeutic value (Dawson et al., 1981).

properties

IUPAC Name |

(E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9-5-4-8-12(2,3)10(9)6-7-11(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVGWZAQWMJQHG-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859246 |

Source

|

| Record name | (2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14393-45-4 |

Source

|

| Record name | (2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2943527.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2943528.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)

![N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2943531.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)

![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943539.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2943541.png)